Rosemary Oil

Catalog No.
S1807420
CAS No.
8000-25-7
M.F
N/A
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rosemary Oil

CAS Number

8000-25-7

Product Name

Rosemary Oil

Molecular Formula

N/A

Molecular Weight

0

Synonyms

Rosemar Essential Oil, Rosemary Oil; Essential Rosemary Oil; Extrapone Rosemary; Extrapone Rosemary P; Guardian 201; Hexacide OS; Mamorekku RUH 21; Oleum Rosamarinii; Rosamarinus oil; Rosemary Liq. E; Rosemary essential oils; Rosemary leaf Oil; Rosem

Neuroprotective Effects:

Studies suggest that rosemary oil may offer neuroprotective benefits by:

  • Enhancing memory and cognition: Rosemary oil's main component, 1,8-cineole, might inhibit the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning [Source: National Institutes of Health (.gov) website on rosemary oil, accessed February 28, 2024, ].
  • Protecting against neurodegenerative diseases: Research suggests rosemary oil's antioxidant properties may help combat oxidative stress, a factor linked to Alzheimer's disease and other neurodegenerative conditions [Source: National Library of Medicine (.gov) website, "Therapeutic effects of rosemary (Rosmarinus officinalis L.) and its active constituents on nervous system disorders," accessed February 28, 2024, ].

Anti-inflammatory and Antimicrobial Properties:

Rosemary oil exhibits potential anti-inflammatory and antimicrobial properties, which researchers are exploring in various contexts:

  • Skin health: Studies indicate that rosemary oil may help reduce inflammation and promote wound healing due to its carnosic acid content [Source: National Institutes of Health (.gov) website on rosemary oil, accessed February 28, 2024, ].
  • Bacterial and fungal infections: Research suggests rosemary oil possesses antimicrobial activity against various bacteria and fungi, potentially offering benefits for wound care and other applications [Source: National Center for Biotechnology Information (.gov) website, "Antimicrobial activity of Rosmarinus officinalis L. essential oil against common foodborne pathogens," accessed February 28, 2024, ].

Rosemary oil, derived from the leaves of the Rosmarinus officinalis plant, is an essential oil known for its aromatic properties and diverse applications. The oil is primarily composed of monoterpenes, sesquiterpenes, and phenolic compounds, with key constituents including 1,8-cineole, α-pinene, and camphor. Its chemical composition can vary significantly depending on factors such as geographical origin, environmental conditions, and harvest time . The oil is characterized by its strong, herbaceous scent and is widely used in culinary, medicinal, and cosmetic applications.

That contribute to its biological activity. For instance, 1,8-cineole can react with reactive oxygen species to form peroxides, which can induce oxidative stress in microbial cells. This mechanism is particularly relevant in antimicrobial applications where rosemary oil disrupts cell membranes and inhibits microbial growth . The interaction of these compounds with cellular components leads to significant biological effects, including cell cycle arrest and apoptosis in certain pathogens .

Rosemary oil exhibits a broad spectrum of biological activities:

  • Antimicrobial Properties: It demonstrates significant antimicrobial activity against bacteria and fungi. Studies have shown that rosemary oil can inhibit the growth of Candida albicans and various bacterial strains by disrupting cell membranes and inducing oxidative stress .
  • Antioxidant Effects: The oil is rich in antioxidants that help neutralize free radicals, reducing oxidative damage in cells .
  • Anti-inflammatory Activity: Components like carnosic acid have been shown to exert anti-inflammatory effects by modulating inflammatory pathways .

Rosemary oil can be synthesized through several extraction methods:

  • Steam Distillation: The most common method for extracting essential oils from plant materials. This process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed back into liquid form.
  • Hydrodistillation: Similar to steam distillation but involves boiling the plant material in water. This method can yield different chemical profiles based on the extraction conditions .
  • Supercritical Fluid Extraction: Utilizes supercritical carbon dioxide as a solvent to extract essential oils while preserving their chemical integrity. This method is noted for producing high-quality extracts with minimal degradation of sensitive compounds .

Rosemary oil has diverse applications across various fields:

  • Culinary Uses: Commonly used as a flavoring agent in foods due to its aromatic properties.
  • Cosmetic Industry: Employed in skincare products for its antioxidant and anti-inflammatory properties.
  • Pharmaceuticals: Investigated for potential therapeutic benefits, including anti-cancer properties and neuroprotective effects .
  • Preservative Agent: Its antimicrobial properties make it suitable for use as a natural preservative in food products.

Research has shown that rosemary oil interacts synergistically with other antimicrobial agents. For example, studies indicate that combining rosemary oil with certain antibiotics enhances their effectiveness against resistant bacterial strains. This synergy may be attributed to the ability of rosemary oil to disrupt bacterial cell walls and enhance the permeability of antibiotics into cells .

Similar Compounds: Comparison

Rosemary oil shares similarities with several other essential oils, each possessing unique properties:

CompoundKey ComponentsBiological ActivityUnique Features
Lavender OilLinalool, Linalyl AcetateCalming effects; antimicrobialKnown for its sedative properties
Peppermint OilMenthol, MenthoneAnalgesic; digestive aidStrong cooling sensation
Tea Tree OilTerpinen-4-olAntimicrobial; anti-inflammatoryEffective against skin infections
Eucalyptus Oil1,8-CineoleRespiratory aid; antisepticCommonly used in cough remedies

While all these oils exhibit antimicrobial properties, rosemary oil is particularly noted for its strong antioxidant effects and versatility across culinary and therapeutic applications.

Rosemary oil (Rosmarinus officinalis Linnaeus) represents a complex mixture of volatile and semi-volatile organic compounds that collectively define its characteristic chemical profile [1]. The essential oil is obtained through steam distillation of fresh leaves and flowering tops, yielding approximately 0.93 to 1.84 percent oil content by weight [1] [11]. Gas chromatography-mass spectrometry analysis has identified between 29 to 63 distinct chemical compounds in rosemary oil, representing 94.64 to 99.87 percent of the total oil composition [16] [17].

Primary Chemical Constituents

The primary constituents of rosemary oil are predominantly comprised of monoterpenes, which account for approximately 95.10 percent of the total composition [16]. These compounds are further categorized into monoterpene hydrocarbons (26.0 to 31.22 percent) and oxygenated monoterpenes (63.88 to 67.0 percent) [1] [16]. Sesquiterpenes constitute a minor fraction, typically representing 1.28 to 4.77 percent of the total oil content [12] [16].

Monoterpene Hydrocarbons

Monoterpene hydrocarbons represent the second most abundant class of compounds in rosemary oil, characterized by their bicyclic or monocyclic structures with the molecular formula C₁₀H₁₆ [7]. These compounds contribute significantly to the characteristic aromatic profile of rosemary oil and demonstrate considerable variation based on geographical origin and extraction methods [2].

2.1.1.1. α-Pinene

Camphor constitutes a major oxygenated monoterpene in rosemary oil, typically occurring in concentrations ranging from 4.9 to 37.6 percent [2] [12]. This bicyclic ketone exhibits the molecular formula C₁₀H₁₆O and demonstrates a retention index of 1144 [1]. Camphor contributes characteristic medicinal aromatic notes and represents a key marker compound for certain rosemary chemotypes [12]. Research has identified significant geographical variation in camphor content, with some Mediterranean populations containing over 35 percent while others contain less than 10 percent [2]. The compound demonstrates notable biological activity and contributes to the overall antimicrobial properties of rosemary oil [5]. Camphor shows excellent chemical stability and serves as an important reference compound for quality assessment [21].

2.1.2.3. Borneol

Borneol occurs as a significant oxygenated monoterpene in rosemary oil, with concentrations typically ranging from 2.4 to 15.5 percent [1] [25]. This bicyclic secondary alcohol exists as two enantiomers, with both (−)-borneol and (+)-borneol found in nature [23] [24]. The compound exhibits the molecular formula C₁₀H₁₈O and demonstrates a retention index of 1169 [1]. Borneol contributes camphoraceous aromatic notes and serves as a precursor to camphor through oxidation reactions [23]. Research has documented that rosemary oils with increased borneol content and decreased α-pinene and camphor concentrations are considered of superior quality [23]. The compound demonstrates moderate stability under standard conditions but may undergo oxidation to camphor during prolonged storage [24].

2.1.2.4. α-Terpineol

α-Terpineol represents a monocyclic monoterpene alcohol found in variable concentrations within rosemary oil, typically ranging from 0 to 4.9 percent [1] [29]. This compound exhibits the molecular formula C₁₀H₁₈O and demonstrates a retention index of 1189 [1]. α-Terpineol contributes floral and lilac-like aromatic notes to the overall fragrance profile [26]. The compound shows significant variation among different rosemary populations, with some completely lacking α-terpineol while others contain substantial concentrations [29]. Research has demonstrated that α-terpineol content correlates with specific extraction methods and storage conditions [17]. The compound exhibits moderate volatility and may undergo concentration changes during extended storage periods [20].

2.1.2.5. Verbenone

Verbenone occurs as a bicyclic ketone monoterpene in rosemary oil, with concentrations ranging from 0.3 to 26.6 percent depending on the specific chemotype [2] [20]. This compound exhibits the molecular formula C₁₀H₁₄O and demonstrates a retention index of 1207 [1]. Verbenone contributes characteristic minty and camphoraceous aromatic notes [27]. Certain rosemary chemotypes, particularly those designated as verbenone chemotypes, contain this compound as the predominant constituent [2]. Research has identified verbenone as a key marker for distinguishing between different rosemary varieties and geographical origins [12]. The compound demonstrates excellent stability under standard storage conditions and serves as an important quality indicator [20].

Sesquiterpenes

Sesquiterpenes represent a minor but significant class of compounds in rosemary oil, typically constituting 1.28 to 4.77 percent of the total composition [12] [16]. These compounds are characterized by their C₁₅ carbon skeleton and contribute to the complexity of the overall aromatic profile [28].

2.1.3.1. trans-β-Caryophyllene

trans-β-Caryophyllene constitutes the most abundant sesquiterpene in rosemary oil, with concentrations typically ranging from 0.6 to 4.4 percent [16] [29]. This bicyclic sesquiterpene exhibits the molecular formula C₁₅H₂₄ and demonstrates a retention index of 1421 to 1476 [1] [16]. The compound contributes woody and spicy aromatic notes to rosemary oil [28]. Research has documented that trans-β-caryophyllene demonstrates significant biological activity through its interaction with cannabinoid receptors [28]. The compound shows notable variation among different geographical populations, with some studies reporting concentrations up to 15.8 percent in certain chemotypes [2]. trans-β-Caryophyllene exhibits good stability under standard storage conditions and maintains its concentration over time [29].

2.1.3.2. α-Copaene

α-Copaene occurs as a minor sesquiterpene hydrocarbon in rosemary oil, typically present in concentrations ranging from 0.03 to 0.18 percent [16] [29]. This tricyclic sesquiterpene contributes subtle woody aromatic notes to the overall fragrance profile [13]. The compound demonstrates significant variation among different rosemary varieties, with some populations containing higher concentrations while others may lack α-copaene entirely [29]. Research has identified α-copaene as part of the sesquiterpene fraction that contributes to the overall biological activity of rosemary oil [13]. The compound exhibits good chemical stability under standard storage conditions [16].

2.1.3.3. Caryophyllene Oxide

Caryophyllene oxide represents an oxidized derivative of β-caryophyllene, occurring in concentrations ranging from 0.2 to 0.97 percent in rosemary oil [1] [29]. This oxygenated sesquiterpene exhibits the molecular formula C₁₅H₂₄O and demonstrates a retention index of 1583 [1]. The compound contributes woody and slightly sweet aromatic notes [28]. Research has documented that caryophyllene oxide concentrations may increase during storage due to the oxidation of β-caryophyllene [16]. The compound demonstrates moderate stability and serves as an indicator of oil aging and oxidative processes [29].

Phenolic Components

Phenolic components in rosemary represent a distinct class of secondary metabolites characterized by their diterpene structure and significant antioxidant properties [6] [14]. These compounds are primarily found in rosemary extracts rather than the essential oil fraction, but their presence contributes significantly to the overall biological activity of rosemary preparations [20].

Carnosic Acid

Carnosic acid constitutes the most abundant phenolic diterpene in rosemary, typically representing 77.1 percent of the total phenolic content in extracts [20]. This compound exhibits the molecular formula C₂₀H₂₈O₄ and demonstrates exceptional antioxidant properties [14]. Research has documented carnosic acid concentrations ranging from 15 to 35 milligrams per gram in rosemary extracts [15]. The compound acts as a potent scavenger of reactive oxygen species and demonstrates significant protective effects against lipid peroxidation [14]. Carnosic acid undergoes oxidation under stress conditions, converting to various derivatives including carnosol [14]. High-performance liquid chromatography analysis has confirmed carnosic acid as the predominant antioxidant component responsible for 90 percent of rosemary's antioxidant activity [6]. The compound demonstrates instability in certain solvents, requiring careful analytical procedures for accurate quantification [21].

Carnosol

Carnosol represents a major oxidized derivative of carnosic acid, typically occurring in concentrations of 5 to 15 milligrams per gram in rosemary extracts [15] [20]. This phenolic diterpene exhibits the molecular formula C₂₀H₂₆O₄ and contributes significantly to the antioxidant properties of rosemary [14]. Research has demonstrated that carnosol acts through mechanisms distinct from carnosic acid, providing antioxidant protection directly within lipid oxidation processes [14]. The compound demonstrates greater stability compared to carnosic acid but shows significant degradation within hours when dissolved in organic solvents [21]. Carnosol exhibits excellent scavenging activity against peroxyl radicals and demonstrates superior performance compared to synthetic antioxidants [6]. Ultra-high performance liquid chromatography analysis has confirmed carnosol as a key marker compound for rosemary extract authentication [20].

Rosmarinic Acid

Rosmarinic acid occurs as a phenolic acid derivative in rosemary, typically present in concentrations of 2 to 8 milligrams per gram in extracts [15] [6]. This compound exhibits the molecular formula C₁₈H₁₆O₈ and belongs to the caffeic acid derivative family [6]. Research has documented that rosmarinic acid contributes to the overall antioxidant activity through metal ion chelation mechanisms [6]. The compound demonstrates good stability in rosemary extracts and serves as an important quality marker [15]. Rosmarinic acid exhibits complementary antioxidant activity alongside carnosic acid and carnosol, contributing to the synergistic effects observed in rosemary preparations [6]. High-performance liquid chromatography analysis has established reliable detection limits of 6.7 micrograms per milliliter for rosmarinic acid quantification [15].

Minor Constituents and Trace Elements

Minor constituents in rosemary oil include a diverse array of compounds present in concentrations below 5 percent, collectively contributing to the overall complexity and biological activity of the oil [16] [29]. These components include additional monoterpenes, aromatic compounds, and various trace elements essential for nutritional value [29].

Minor oxygenated monoterpenes include linalool (0.5 to 5.7 percent), bornyl acetate (1.1 to 3.3 percent), and terpinen-4-ol (0.56 to 1.19 percent) [1] [29]. Aromatic monoterpenes such as para-cymene occur in concentrations ranging from 1.2 to 10.9 percent, contributing characteristic phenolic aromatic notes [29]. Additional minor monoterpene hydrocarbons include γ-terpinene (0.4 to 0.9 percent), tricyclene (0.2 to 0.6 percent), sabinene (0.05 to 0.2 percent), and α-thujene (0.1 to 0.6 percent) [16] [29].

Trace element analysis has revealed the presence of essential bulk elements including potassium (1.14 to 1.26 milligrams per kilogram), sodium (8.17 to 8.46 milligrams per kilogram), magnesium (0.89 to 1.18 milligrams per kilogram), and calcium (7.21 to 9.90 milligrams per kilogram) [29]. Essential trace elements include iron (1.58 to 5.66 milligrams per kilogram), copper (0.041 to 0.132 milligrams per kilogram), and zinc (0.048 to 0.107 milligrams per kilogram) [29]. Phosphorus occurs in significant concentrations (1053 to 1067 milligrams per kilogram), while sulfur demonstrates variable content (6.06 to 53.61 milligrams per kilogram) depending on geographical origin [29]. Beneficial elements such as chromium (0.025 to 9.5 milligrams per kilogram) and selenium (0.44 to 0.47 milligrams per kilogram) contribute to the nutritional value of rosemary oil preparations [29].

Chemical ClassCompoundTypical Range (%)Molecular Formula
Monoterpene Hydrocarbonsα-Pinene9.9-23.0C₁₀H₁₆
Monoterpene Hydrocarbonsβ-Pinene2.2-8.2C₁₀H₁₆
Monoterpene HydrocarbonsCamphene2.3-9.9C₁₀H₁₆
Monoterpene HydrocarbonsLimonene0-6.2C₁₀H₁₆
Monoterpene HydrocarbonsMyrcene0-4.5C₁₀H₁₆
Oxygenated Monoterpenes1,8-Cineole (Eucalyptol)13.0-53.0C₁₀H₁₈O
Oxygenated MonoterpenesCamphor4.9-37.6C₁₀H₁₆O
Oxygenated MonoterpenesBorneol2.4-15.5C₁₀H₁₈O
Oxygenated Monoterpenesα-Terpineol0-4.9C₁₀H₁₈O
Oxygenated MonoterpenesVerbenone0.3-26.6C₁₀H₁₄O
Sesquiterpenestrans-β-Caryophyllene0.6-4.4C₁₅H₂₄
Sesquiterpenesα-Copaene0.03-0.18C₁₅H₂₄
SesquiterpenesCaryophyllene Oxide0.2-0.97C₁₅H₂₄O
Phenolic ComponentsCarnosic Acid15-35 mg/g extract*C₂₀H₂₈O₄
Phenolic ComponentsCarnosol5-15 mg/g extract*C₂₀H₂₆O₄
Phenolic ComponentsRosmarinic Acid2-8 mg/g extract*C₁₈H₁₆O₈

*Phenolic components are typically measured in extract form rather than essential oil

Element/CompoundTypical ContentClassification
Iron (Fe)1.6-5.7 mg/kgEssential Trace Element
Calcium (Ca)7.2-9.9 mg/kgEssential Bulk Element
Magnesium (Mg)0.9-1.2 mg/kgEssential Bulk Element
Phosphorus (P)1053-1067 mg/kgEssential Bulk Element
Linalool0.5-5.7%Minor Oxygenated Monoterpene
para-Cymene1.2-10.9%Aromatic Monoterpene
γ-Terpinene0.4-0.9%Minor Monoterpene Hydrocarbon

Dates

Modify: 2023-08-15

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